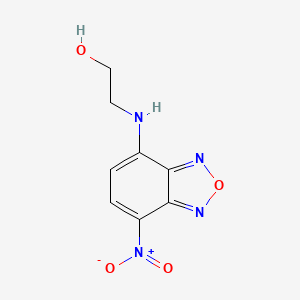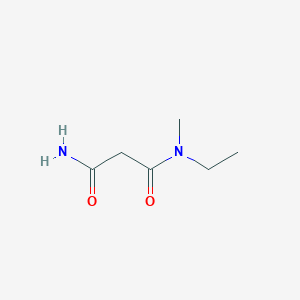
Benzenamine, 5-fluoro-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 5-fluoro-2-methyl-, hydrochloride: is a chemical compound with the molecular formula C7H9ClFN. It is an aromatic amine derivative, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position. The compound is typically encountered as its hydrochloride salt, which enhances its solubility in water and other polar solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-fluoro-2-methyl-, hydrochloride typically involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction to the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Salt Formation: Treating the free amine with hydrochloric acid to obtain the hydrochloride salt
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Automated Reduction Systems: For efficient and safe reduction of nitro compounds to amines.
Crystallization Techniques: To purify the final hydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 5-fluoro-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form the corresponding aniline derivative.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation, sulfonation, and nitration
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 5-fluoro-2-methyl-, hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of fluorinated aromatic amines on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Benzenamine, 5-fluoro-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-fluoro-2-methyl-, hydrochloride
- Benzenamine, 5-chloro-2-methyl-, hydrochloride
- Benzenamine, 5-fluoro-3-methyl-, hydrochloride
Comparison: Benzenamine, 5-fluoro-2-methyl-, hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. For example, the fluorine atom at the 5th position enhances its electron-withdrawing effects, making it more reactive in electrophilic substitution reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
62049-66-5 |
|---|---|
Molekularformel |
C7H9ClFN |
Molekulargewicht |
161.60 g/mol |
IUPAC-Name |
5-fluoro-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H |
InChI-Schlüssel |
ZAGZRSVRQBISQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)





![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)





